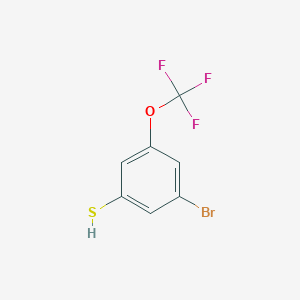
N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as CFTR modulator VX-809 or Lumacaftor, is a small molecule drug that has been developed to treat cystic fibrosis (CF), a genetic disorder that affects the respiratory and digestive systems. This drug is designed to correct the underlying defect in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the disease.
Applications De Recherche Scientifique
Antitumor Activity and HDAC Inhibition
One significant application of benzamide derivatives, related to the queried chemical structure, is their role in inhibiting histone deacetylase (HDA), which has been demonstrated to have marked antitumor activity against various human tumors. A study focused on the synthetic benzamide derivative MS-27-275, revealing its ability to inhibit human HDA partially, cause hyperacetylation of nuclear histones in tumor cell lines, and induce changes leading to antitumor effects through HDA inhibition. This suggests a potential novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).
Synthesis of Fluorinated Compounds
Research into the synthesis of trifluoromethyl-containing polysubstituted aromatic compounds, including benzamide derivatives, illustrates another application. The study details efficient and selective preparation methods for these compounds, highlighting the significant role of the trifluoromethyl group in determining regioselectivity of the initial cycloaddition (Kondratov et al., 2015).
Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles, which can be related to the core structure of the queried compound, are considered valuable building blocks in medicinal chemistry due to their potential for further functionalization. A synthetic strategy for new 3-amino-4-fluoropyrazoles exemplifies this application, with these compounds serving as intermediates for the development of various pharmaceutical agents (Surmont et al., 2011).
Anti-Influenza Virus Activity
Another application involves the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which have shown remarkable activity against the avian influenza virus. This study not only presents a new route to these compounds but also demonstrates their significant antiviral activities, offering a promising direction for developing new antiviral drugs (Hebishy et al., 2020).
Fluorine-18 Labeling for PET Imaging
Research into the development of fluorine-18-labeled compounds for positron emission tomography (PET) imaging also highlights the relevance of fluorinated benzamides. These studies focus on creating derivatives with specific biological properties, enhancing the potential of PET imaging in medical diagnostics (Lang et al., 1999).
Propriétés
IUPAC Name |
N-cyclopentyl-2-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O/c19-15-8-4-3-7-14(15)17(26)25(13-5-1-2-6-13)12-11-24-10-9-16(23-24)18(20,21)22/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFBAFHXQPQSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

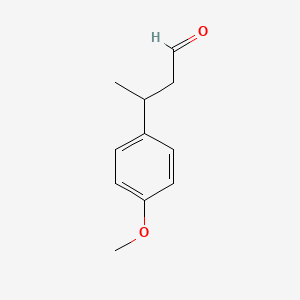
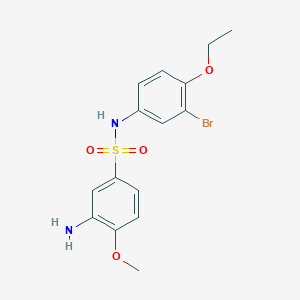
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)
![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)
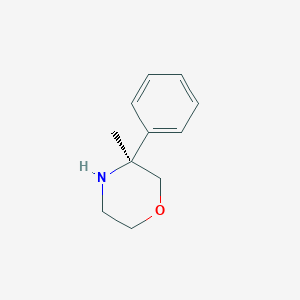
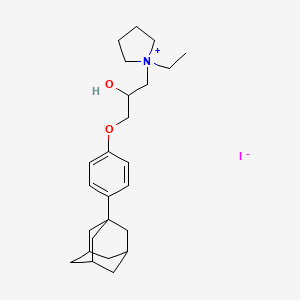

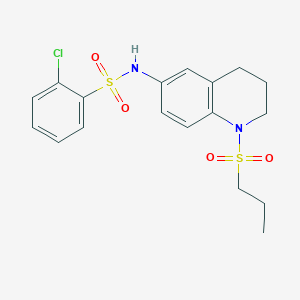
![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)
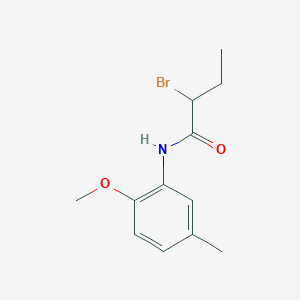
![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430059.png)
![3-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)

